molecular formula C14H14BFO3 B1526631 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid CAS No. 1451391-39-1

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Cat. No. B1526631
M. Wt: 260.07 g/mol
InChI Key: NIAFLFHRTMXSRX-UHFFFAOYSA-N
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Description

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C14H14BFO3 and a molecular weight of 260.07 g/mol . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is 1S/C14H14BFO3/c1-10-7-8-12 (13 (14 (10)16)15 (17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is widely applied in forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a solid substance with a molecular weight of 260.07 g/mol . It is stored at temperatures between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and providing instructions for what to do if the compound comes in contact with the eyes .

Future Directions

Boronic acids, including 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, have significant potential in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, a key process in the synthesis of various organic compounds . As such, the development and study of boronic acids will continue to be an important area of research in the future .

properties

IUPAC Name

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAFLFHRTMXSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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